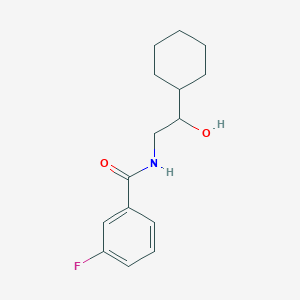

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide, also known as CHEB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CHEB is a small molecule that can be synthesized using various methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

Synthesis and Development of Photoaffinity Analogs

Research has explored the synthesis of photoaffinity analogs of influenza fusion inhibitors. An example is the synthesis of 3H-labeled 2-hydroxy-N-[(1,3,3-trimethyl-[4,5,6-3H]cyclohexyl)methyl]-5-azidobenzamide, a close relative to N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide. Such compounds are pivotal in studying virus-cell fusion mechanisms and could enhance our understanding of viral infections and their treatments (Dischino et al., 1999).

Catalysis in Organic Chemistry

Research into the catalysis of benzylic, allylic, and unactivated C-H bonds by iron indicates the potential of N-fluoro-2-methylbenzamides in chemical reactions. The study highlighted the chemoselective fluorine transfer and the broad substrate scope of these reactions, suggesting significant applications in organic synthesis and the development of new chemical compounds (Groendyke, AbuSalim, & Cook, 2016).

Photostability and Phototoxicity of Fluorophores

Investigations into the photostability of organic fluorophores have shown that certain fluorophore derivatives, such as those linked to protective agents like cyclooctatetraene, demonstrate enhanced photostability. This research is crucial in the field of bioimaging and photodynamic therapy, where the stability of fluorophores under light exposure is critical (Zheng, Jockusch, Zhou, & Blanchard, 2014).

Development of Sensitive Biosensors

The use of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified electrodes in biosensors has been studied. These biosensors show potential for the sensitive detection of various biomolecules, indicating significant applications in medical diagnostics and biochemical research (Karimi-Maleh et al., 2014).

Novel Therapeutics for African Trypanosomiasis

Research into novel boron-containing molecules for the treatment of Trypanosoma brucei infection, a cause of African trypanosomiasis, has shown promising results. Compounds like N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-2-trifluoromethylbenzamide demonstrate potential as orally administered treatments for this disease (Nare et al., 2010).

Gelation of Ionic Liquids

The development of gel-forming polyelectrolytes with N,N'-(trans-cyclohexane-1,4-diyl)dibenzamide linkages for gelatinizing a variety of ionic liquids has been explored. This research has implications in materials science, particularly in the development of ionogels with unique properties like high gel-sol transition temperatures and self-standing ability (Nagasawa, Matsumoto, & Yoshida, 2012).

Antiviral Activity and Metal-Chelating Properties

Studies on the antiviral activity of certain 2-hydroxyphenyl amides, including their ability to chelate metal ions, have been conducted. This research is particularly relevant in the context of influenza virus and could contribute to the development of new antiviral drugs (Carcelli et al., 2017).

properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO2/c16-13-8-4-7-12(9-13)15(19)17-10-14(18)11-5-2-1-3-6-11/h4,7-9,11,14,18H,1-3,5-6,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNAVTGMPJPBBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C2=CC(=CC=C2)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclohexyl-2-hydroxyethyl)-3-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Methylethyl)benzylamino]-3-naphthyloxypropan-2-ol](/img/structure/B2596659.png)